molecular formula C15H22N2O B14135390 1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one CAS No. 926245-70-7

1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one

Cat. No.: B14135390
CAS No.: 926245-70-7
M. Wt: 246.35 g/mol
InChI Key: OKMZWMUUTIGYSI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the aza-Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

CAS No.

926245-70-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C15H22N2O/c1-11-4-5-14(10-12(11)2)15(18)13(3)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3

InChI Key

OKMZWMUUTIGYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)N2CCNCC2)C

Origin of Product

United States

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